![molecular formula C18H15ClN2O2 B2742358 Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1206992-57-5](/img/structure/B2742358.png)
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are well-regarded for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate typically involves the condensation of 6-chloro-4-chloroquinoline-3-carboxylic acid with m-toluidine, followed by esterification with methanol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also explored to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
科学研究应用
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes is particularly significant in its anticancer activity .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Mepacrine: Another antimalarial drug with structural similarities.
Uniqueness
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and m-tolylamino groups enhances its reactivity and potential for diverse applications .
属性
IUPAC Name |
methyl 6-chloro-4-(3-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-4-3-5-13(8-11)20-16-10-17(18(22)23-2)21-15-7-6-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHWJGWDLNIRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)
![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)
![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)
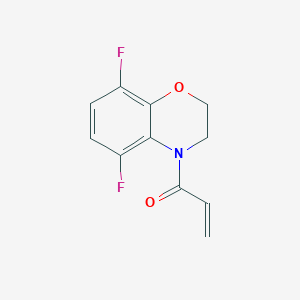
![3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2742282.png)
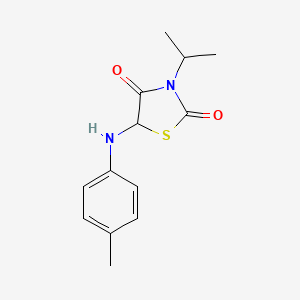
![4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid](/img/structure/B2742287.png)
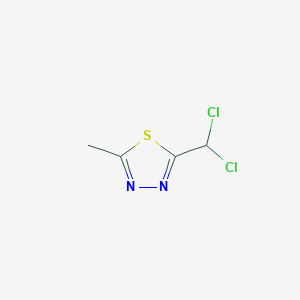
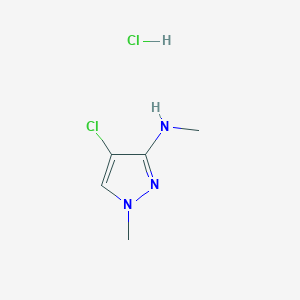
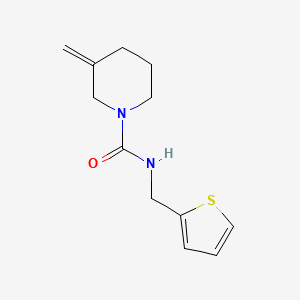
![Ethyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2742293.png)
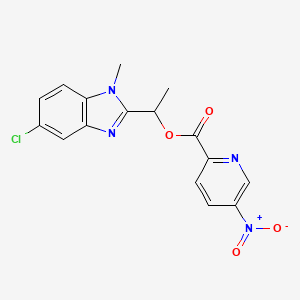
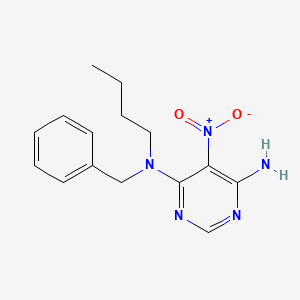
![3-{4-oxo-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2742298.png)
